molecular formula C17H15F3N2O3 B4906561 ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B4906561
M. Wt: 352.31 g/mol
InChI Key: CSIGDDYIFZBBAH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyran derivatives and contains multiple functional groups, including an amino group, a cyano group, a trifluoromethyl group, and an ester group. Its unique structure makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a trifluoromethyl-substituted phenyl group under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of cyano-substituted or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its use as a probe in biochemical studies. Its fluorescence properties can be utilized in imaging techniques to study cellular processes.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Lacks the trifluoromethyl group.

  • Ethyl 6-amino-5-cyano-2-methyl-4-(2,4-difluorophenyl)-4H-pyran-3-carboxylate: Contains a different fluorine substitution pattern.

Uniqueness: The presence of the trifluoromethyl group in ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-3-24-16(23)13-9(2)25-15(22)11(8-21)14(13)10-6-4-5-7-12(10)17(18,19)20/h4-7,14H,3,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIGDDYIFZBBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C(F)(F)F)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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